3-methoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide
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Description
3-methoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide, also known as MPBD, is a chemical compound that has gained attention in scientific research due to its potential as a psychoactive substance. MPBD belongs to the class of benzamide compounds and has a molecular weight of 356.44 g/mol.
Scientific Research Applications
Molecular Structure and Antioxidant Activity
A study by Demir et al. (2015) focused on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, exploring its molecular structure through X-ray diffraction, IR spectroscopy, and DFT calculations. The research revealed detailed insights into the compound's geometric parameters, electronic properties, and antioxidant capabilities, suggesting a framework for understanding similar compounds' structural and functional traits (Demir et al., 2015).
Glucokinase Activation for Diabetes Treatment
Park et al. (2014) identified heteroaryl-containing benzamide derivatives as potent glucokinase activators, a therapeutic strategy for type 2 diabetes mellitus. Their study highlights the process of synthesizing and screening compounds to find effective treatments for metabolic disorders, which could be analogous to research avenues for 3-methoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide (Park et al., 2014).
Complexation Properties of Lanthanides
Kobayashi et al. (2019) explored the complexation properties of a benzamide derivative with trivalent lanthanides, providing insights into coordination chemistry and potential applications in material science and catalysis. This research offers a perspective on how similar compounds might interact with metal ions (Kobayashi et al., 2019).
Antibacterial and Anticancer Potential
Several studies have synthesized benzamide derivatives to evaluate their antibacterial and anticancer activities. For instance, Mohan et al. (2021) synthesized N-(pyridin-3-yl)benzamide derivatives, testing them against various human cancer cell lines to identify compounds with significant therapeutic potential (Mohan et al., 2021).
Catalysis and Synthetic Methodologies
Research on palladium(II) complexes with (pyridyl)imine ligands, including studies by Zulu et al. (2020), explores catalytic behaviors in methoxycarbonylation reactions of olefins, offering a glimpse into the synthetic utility and catalytic applications of complex molecules, which could extend to the study of 3-methoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide (Zulu et al., 2020).
properties
IUPAC Name |
3-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-8-10-17(11-9-15)22(14-21-12-4-7-19(21)23)20(24)16-5-3-6-18(13-16)25-2/h3,5-6,8-11,13H,4,7,12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTQFWABKGGFNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CN2CCCC2=O)C(=O)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
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